molecular formula C16H20ClN3O B12170418 6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide

6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide

Cat. No.: B12170418
M. Wt: 305.80 g/mol
InChI Key: GZLXZPDWBSSNQV-UHFFFAOYSA-N
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Description

6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro group at the 6th position of the indole ring, an ethylpyrrolidinylmethyl substituent at the nitrogen atom, and a carboxamide group at the 3rd position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethylpyrrolidinylmethyl Group: This step involves the alkylation of the nitrogen atom of the indole ring with 1-ethyl-2-pyrrolidinemethanol under basic conditions.

    Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide group using reagents such as carbonyldiimidazole or N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridazin-3-amine
  • 6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine

Uniqueness

6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide is unique due to its specific indole core structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C16H20ClN3O

Molecular Weight

305.80 g/mol

IUPAC Name

6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C16H20ClN3O/c1-2-20-7-3-4-12(20)9-19-16(21)14-10-18-15-8-11(17)5-6-13(14)15/h5-6,8,10,12,18H,2-4,7,9H2,1H3,(H,19,21)

InChI Key

GZLXZPDWBSSNQV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CNC3=C2C=CC(=C3)Cl

Origin of Product

United States

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